- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Cas no 92-92-2 (4-Biphenylcarboxylic acid)

4-Biphenylcarboxylic acid 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4-carboxylic acid
- 4-Phenylbenzoic acid
- Biphenyl-4-carboxylic acid
- 4-Biphenylcarboxylic acid
- 4-Biphenylcarboxylic
- 4-Carboxybiphenyl
- 4-CARBOXYDIPHENYL
- 4-Phenylbenzic acid
- 4-United acid
- PHENYLBENZOICACID
- P-PHENYLBENZOIC ACID
- RARECHEM AL BO 0062
- Para phenyl benzoic acid
- 4-Diphenylcarboxylic acid
- Diphenyl-4-carboxylic acid
- (1,1'-Biphenyl)-4-carboxylic acid
- 4-Carboxy-(1,1'-biphenyl)
- 36J7VPO67K
- NNJMFJSKMRYHSR-UHFFFAOYSA-N
- 4-biphenyl carboxylic acid
- 4-Biphenylcarboxylic acid (7CI, 8CI)
- Benzoic acid, p-phenyl- (3CI)
- 4-Biphenylylcarboxylic acid
- 4-Carboxy-1,1′-biphenyl
- NSC 23040
- p-Biphenylcarboxylic acid
- BBL011579
- AKOS000119566
- EN300-20144
- Z7Z
- AE-641/00160032
- NSC-23040
- EINECS 202-203-1
- Biphenylcarboxylic acid-(4)
- CBDivE_013344
- 1,1'-biphenyl-4-carboxylic acid
- F2191-0106
- 4-09-00-02479 (Beilstein Handbook Reference)
- Benzoic acid, p-phenyl-
- 4-phenyl benzoic acid
- HMS1577C04
- STK290994
- NCGC00334267-01
- P0961
- 4-Carboxy-1,1'-biphenyl)
- AS-2102
- AR3938
- BRN 0973519
- DTXCID3048782
- MFCD00002553
- Biphenyl-4-carboxylic acid, 95%
- NS00039506
- SY003371
- benzoic acid, 4-phenyl-
- BDBM50060971
- UNII-36J7VPO67K
- B-2800
- Q27894061
- [1,1'-biphenyl]-4carboxylic acid
- AC-2930
- Z104477046
- AB01141504-04
- NSC23040
- 92-92-2
- CHEMBL107057
- DTXSID1059074
- 4-Carboxy-1,1'-biphenyl
- CS-D1119
- SCHEMBL38562
-
- MDL: MFCD00002553
- インチ: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
- InChIKey: NNJMFJSKMRYHSR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
- BRN: 0973519
計算された属性
- せいみつぶんしりょう: 198.06808g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 198.06808g/mol
- 単一同位体質量: 198.06808g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 15
- 複雑さ: 211
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1184 (rough estimate)
- ゆうかいてん: 225.0 to 229.0 deg-C
- ふってん: 372.6℃ at 760 mmHg
- フラッシュポイント: 170
- 屈折率: 1.5954 (estimate)
- ようかいど: 0.03g/l
- すいようせい: Insoluble in water.
- PSA: 37.30000
- LogP: 3.05180
- ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、熱湯に微溶し、冷水に溶けない。
4-Biphenylcarboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S37/39-S26
- RTECS番号:DV1925100
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- TSCA:Yes
4-Biphenylcarboxylic acid 税関データ
- 税関コード:29163900
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Biphenylcarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046887-100g |
[1,1'-Biphenyl]-4-carboxylic acid |
92-92-2 | 98% | 100g |
¥120.00 | 2024-04-25 | |
Enamine | EN300-20144-25.0g |
4-phenylbenzoic acid |
92-92-2 | 95.0% | 25.0g |
$38.0 | 2025-02-20 | |
Key Organics Ltd | AS-2102-10MG |
Biphenyl-4-carboxylic acid |
92-92-2 | >95% | 10mg |
£63.00 | 2025-02-08 | |
eNovation Chemicals LLC | D605164-1kg |
4-Biphenylcarboxylic acid |
92-92-2 | 97% | 1kg |
$360 | 2024-06-05 | |
TRC | B592020-5g |
4-Biphenylcarboxylic Acid |
92-92-2 | 5g |
$ 65.00 | 2023-09-08 | ||
TRC | B592020-50000mg |
4-Biphenylcarboxylic Acid |
92-92-2 | 50g |
$ 98.00 | 2023-04-18 | ||
Enamine | EN300-20144-0.05g |
4-phenylbenzoic acid |
92-92-2 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254971-25g |
Biphenyl-4-carboxylic acid, |
92-92-2 | 25g |
¥308.00 | 2023-09-05 | ||
AK Scientific | AMTDA071-100g |
Biphenyl-4-carboxylic acid |
92-92-2 | 97% | 100g |
$40 | 2025-02-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-5g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 5g |
¥39.90 | 2023-09-04 |
4-Biphenylcarboxylic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
- Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfidesRSC Advances, 2015, 5(26), 20081-20089,
ごうせいかいろ 3
- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and DispersibilityACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823,
ごうせいかいろ 4
- Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling ReactionJournal of Cluster Science, 2015, 26(5), 1873-1888,
ごうせいかいろ 5
- Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in waterCatalysis Communications, 2012, 22, 83-88,
ごうせいかいろ 6
- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat WaterChemistry - A European Journal, 2014, 20(11), 3050-3060,
ごうせいかいろ 7
1.2 rt
- Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalystsNanoscale, 2011, 3(5), 2194-2201,
ごうせいかいろ 8
- Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcoholsCatalysts, 2017, 7(12),,
ごうせいかいろ 9
ごうせいかいろ 10
- Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reactionJournal of Organometallic Chemistry, 2019, 904,,
ごうせいかいろ 11
- Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment contextJournal of Hazardous Materials, 2014, 269, 9-17,
ごうせいかいろ 12
- Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dotsDalton Transactions, 2013, 42(48), 16939-16948,
ごうせいかいろ 13
- A mild robust generic protocol for the Suzuki reaction using an air stable catalystTetrahedron, 2012, 68(30), 6010-6017,
ごうせいかいろ 14
1.2 Reagents: Hydrochloric acid Solvents: Water
- Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide DependenceChemistry - An Asian Journal, 2015, 10(12), 2669-2676,
ごうせいかいろ 15
- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in waterGreen Chemistry, 2014, 16(5), 2587-2596,
ごうせいかいろ 16
ごうせいかいろ 17
1.2 Reagents: Ammonium hydroxide ; rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
- The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane ReactorAngewandte Chemie, 2011, 50(5), 1190-1193,
ごうせいかいろ 18
1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd NanomaterialsACS Catalysis, 2011, 1(2), 89-98,
ごうせいかいろ 19
ごうせいかいろ 20
- Polymer-supported palladium catalysts for Suzuki and Heck reactionsSolid-Phase Organic Syntheses, 2012, 2, 69-78,
4-Biphenylcarboxylic acid Raw materials
- 4-(dihydroxyboranyl)benzoic acid
- Phenylboronic acid
- Magnesium,[1,1'-biphenyl]-4-ylbromo-
- 4-Biphenylmethanol
- 4-Bromobenzoic acid
- 4-Bromobenzoic Acid Methyl Ester
- [1,1'-biphenyl]-4-carbaldehyde
- 4-Iodobenzoic acid
- Phenyltin trichloride
- Methyl 4-biphenylcarboxylate
4-Biphenylcarboxylic acid Preparation Products
4-Biphenylcarboxylic acid サプライヤー
4-Biphenylcarboxylic acid 関連文献
-
Suman Mallick,Mrinal Kanti Ghosh,Suman Mandal,Vinayak Rane,Ramakant Kadam,Annesha Chatterjee,Arindam Bhattacharyya,Swarup Chattopadhyay Dalton Trans. 2017 46 5670
-
Brian G. Alberding,Malcolm H. Chisholm,Christopher B. Durr,Judith C. Gallucci,Yagnaseni Ghosh,Thomas F. Spilker Dalton Trans. 2014 43 11397
-
Ji-Han Huang,Guang-Feng Hou,Dong-Sheng Ma,Ying-Hui Yu,Wen-Hong Jiang,Qi Huang,Jin-Sheng Gao RSC Adv. 2017 7 18650
-
Jiewei Liu,Lianfen Chen,Hao Cui,Jianyong Zhang,Li Zhang,Cheng-Yong Su Chem. Soc. Rev. 2014 43 6011
-
Katalin Fodor-Csorba,Anikó Vajda,Antal Jákli,Christian Slugovc,Gregor Trimmel,Dietrich Demus,Eszter Gács-Baitz,Sándor Holly,Giancarlo Galli J. Mater. Chem. 2004 14 2499
-
6. An iterative in silico and modular synthetic approach to aqueous soluble tercyclic α-helix mimeticsZelong Lim,Peter J. Duggan,Adam G. Meyer,Kellie L. Tuck Org. Biomol. Chem. 2014 12 4432
-
Christian Heering,Biju Francis,Bahareh Nateghi,Gamall Makhloufi,Steffen Lüdeke,Christoph Janiak CrystEngComm 2016 18 5209
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Zhao-Feng Wu,Ever Velasco,Chuan Shan,Kui Tan,Zhi-Zhuan Zhang,Qian-Qian Hu,Kai Xing,Xiao-Ying Huang,Jing Li J. Mater. Chem. C 2020 8 6820
-
H. A. Zayas,A. McCluskey,M. C. Bowyer,C. I. Holdsworth Anal. Methods 2015 7 8206
-
Ouyu Jin,Dengwei Fu,Yixiu Ge,Jie Wei,Jinbao Guo New J. Chem. 2015 39 254
4-Biphenylcarboxylic acidに関する追加情報
4-Biphenylcarboxylic Acid: A Comprehensive Overview
4-Biphenylcarboxylic acid, also known by its CAS number 92-92-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure, has been a subject of extensive research due to its unique properties and potential uses in drug development, material synthesis, and catalytic processes.
The molecular structure of 4-biphenylcarboxylic acid consists of two phenyl rings connected by a carboxylic acid group at the para position. This arrangement imparts the compound with both aromatic stability and functional group reactivity, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, such as organic semiconductors and stimuli-responsive polymers, which are critical for modern electronic devices.
In the realm of drug discovery, 4-biphenylcarboxylic acid has shown promise as a lead compound for designing bioactive molecules. Researchers have explored its ability to modulate cellular pathways, particularly in the context of neurodegenerative diseases and cancer therapy. For instance, derivatives of this compound have demonstrated potential as inhibitors of key enzymes involved in disease progression, offering new avenues for therapeutic intervention.
The synthesis of 4-biphenylcarboxylic acid has also been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. These advancements underscore the importance of sustainable practices in chemical manufacturing, aligning with global efforts to promote eco-friendly technologies.
Moreover, the compound's role in catalysis has gained attention due to its ability to act as a ligand in metal complexes. These complexes exhibit enhanced catalytic activity in reactions such as olefin polymerization and oxidation processes, contributing to more efficient industrial processes.
In conclusion, 4-biphenylcarboxylic acid (CAS No: 92-92-2) stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its continued exploration will undoubtedly pave the way for innovative solutions in materials science, pharmacology, and beyond.
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